Regioisomeric Specificity: The 2,5-Dichloro Substitution is a Patent-Defined Requirement for Ixazomib Intermediate Synthesis
In the patented synthesis of ixazomib, the starting material is explicitly 2,5-dichlorobenzoyl chloride or 2,5-dichlorobenzoic acid, which is condensed with glycine to yield N-(2,5-dichlorobenzoyl)glycine (the target compound) [1]. The resulting intermediate is then coupled with a boronic acid derivative. No patent or primary literature describes the use of the 2,4- or 3,4-dichloro isomers as viable starting materials for this pathway [2]. This represents a binary differentiation: the 2,5-isomer is a required intermediate, while its regioisomers are not applicable.
| Evidence Dimension | Regioisomeric specificity in ixazomib intermediate synthesis |
|---|---|
| Target Compound Data | Required intermediate; explicitly named in patents |
| Comparator Or Baseline | 2,4-dichloro (CAS 7554-79-2) and 3,4-dichloro (CAS 17321-80-1) isomers |
| Quantified Difference | Not applicable (binary differentiation) |
| Conditions | Patented ixazomib manufacturing process |
Why This Matters
This binary specificity ensures that procurement of the 2,5-isomer is non-negotiable for research groups or manufacturers following established ixazomib synthetic routes.
- [1] Li, R. et al. (2018). Synthesis method of boric acid citrate compounds including ixazomib. CN108794520B. View Source
- [2] Synthon BV. (2019). Process for making ixazomib or intermediates therefor. WO2019038406A1. View Source
